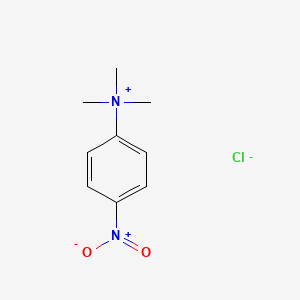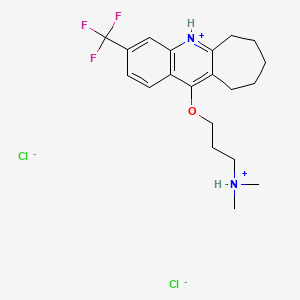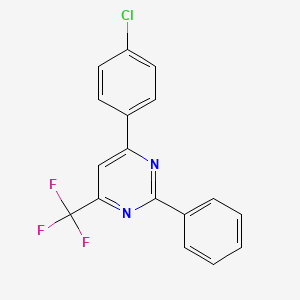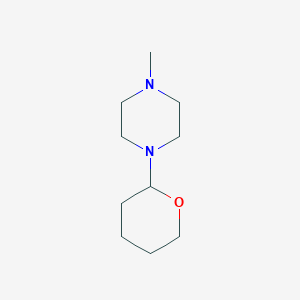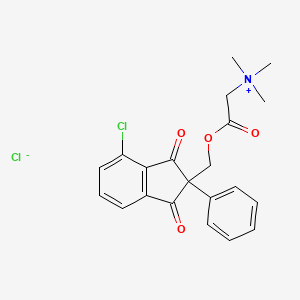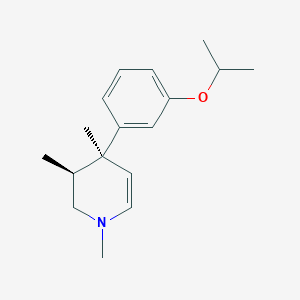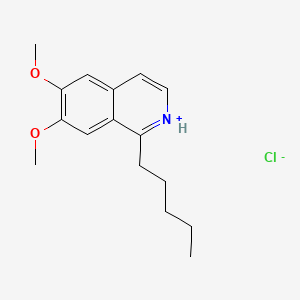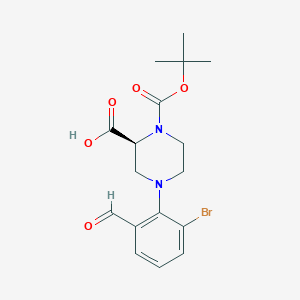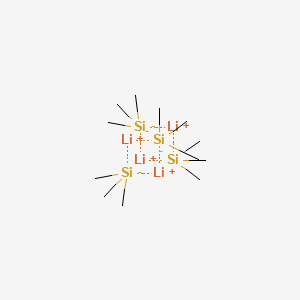
L-Canaline dipicrate crystalline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
L-Canaline dipicrate can be synthesized through the reaction of L-canavanine with barium hydroxide under refluxing conditions. The reaction involves heating D,L-canavanine sulfate with 25% barium hydroxide for 48 hours. The excess barium hydroxide is then removed by adding ammonium carbonate and filtering the resulting barium carbonate. The reaction mixture is evaporated to dryness to remove excess ammonia and redissolved in boiling water containing two mole equivalents of picric acid. The solution is allowed to cool, resulting in the formation of crystalline L-canaline dipicrate .
Industrial Production Methods
Industrial production methods for L-canaline dipicrate are not well-documented, likely due to its primary use in research settings. the synthesis process described above can be scaled up for larger production if needed.
化学反应分析
Types of Reactions
L-Canaline dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert L-canaline dipicrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-canaline dipicrate include barium hydroxide, ammonium carbonate, and picric acid. The reactions typically occur under refluxing conditions, with heating and subsequent cooling to facilitate crystallization.
Major Products Formed
The major products formed from the reactions of L-canaline dipicrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
L-Canaline dipicrate has several scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis due to its unique reactivity.
Biology: The compound is studied for its potential biological effects, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of L-canaline dipicrate, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of L-canaline dipicrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of ornithine aminotransferase, an enzyme involved in amino acid metabolism. By inhibiting this enzyme, L-canaline dipicrate disrupts the normal metabolic processes, leading to various biological effects .
相似化合物的比较
L-Canaline dipicrate is structurally similar to other amino acid analogs, such as L-canavanine and L-cycloserine. it is unique in its specific reactivity and potential applications. Similar compounds include:
L-Canavanine: An amino acid analog with similar structural properties but different biological effects.
L-Cycloserine: Another amino acid analog used in research and medicine, particularly in the treatment of tuberculosis.
属性
CAS 编号 |
39665-21-9 |
|---|---|
分子式 |
C16H16N8O17 |
分子量 |
592.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-aminooxybutanoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H10N2O3/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3(4(7)8)1-2-9-6/h2*1-2,10H;3H,1-2,5-6H2,(H,7,8)/t;;3-/m..0/s1 |
InChI 键 |
PHHPPJZEEWPEPW-VYFHOAEYSA-N |
手性 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)[C@@H](C(=O)O)N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


